molecular formula C7H16N2S B11996115 1,1,3-Triethylthiourea CAS No. 29306-06-7

1,1,3-Triethylthiourea

Cat. No.: B11996115
CAS No.: 29306-06-7
M. Wt: 160.28 g/mol
InChI Key: HXMRAWVFMYZQMG-UHFFFAOYSA-N
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Description

1,1,3-Triethylthiourea is an organosulfur compound with the molecular formula C7H16N2S It is a derivative of thiourea, where three ethyl groups are attached to the nitrogen atoms

Preparation Methods

1,1,3-Triethylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with carbon disulfide, followed by the addition of ethyl iodide. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization.

Industrial production methods may involve the use of more scalable processes, such as the reaction of ethyl isothiocyanate with ethylamine under controlled conditions. This method allows for the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

1,1,3-Triethylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents using reagents like alkyl halides.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ethyl-substituted thiourea derivatives and various sulfur-containing compounds.

Scientific Research Applications

1,1,3-Triethylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other sulfur-containing enzymes.

    Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used as a vulcanization accelerator in the rubber industry, enhancing the cross-linking process and improving the mechanical properties of rubber products.

Mechanism of Action

The mechanism of action of 1,1,3-Triethylthiourea involves its interaction with molecular targets such as enzymes and metal ions. In enzyme inhibition, it binds to the active site of the enzyme, blocking substrate access and reducing enzyme activity. In coordination chemistry, it forms stable complexes with metal ions through its sulfur and nitrogen atoms, influencing the reactivity and properties of the metal center.

Comparison with Similar Compounds

1,1,3-Triethylthiourea can be compared with other thiourea derivatives, such as:

    Thiourea: The parent compound, which lacks the ethyl substituents and has different chemical properties and reactivity.

    1,1,3,3-Tetramethylthiourea: A similar compound with methyl groups instead of ethyl groups, which affects its steric and electronic properties.

    1,1-Diethyl-3-methylthiourea: Another derivative with a different substitution pattern, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiourea derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,1,3-triethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMRAWVFMYZQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393936
Record name 1,1,3-triethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29306-06-7
Record name NSC31037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3-triethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N'-Triethylthiourea
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